1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole
Description
Contextualization within N-Heterocyclic Carbene (NHC) Precursors and Related Species
1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole is chemically classified as a dihydroimidazole (B8729859), a five-membered heterocyclic compound containing two nitrogen atoms. Its primary role in contemporary chemistry is that of a precursor to a specific type of N-heterocyclic carbene (NHC). NHCs are a class of persistent carbenes, which are compounds that feature a neutral carbon atom with a valence of two and two unshared electrons. wikipedia.org The stability of NHCs is largely attributed to the presence of adjacent nitrogen atoms that donate electron density to the electron-deficient carbene center.
This particular dihydroimidazole is a precursor to a saturated NHC, meaning the five-membered ring lacks double bonds. The deprotonation of the corresponding imidazolinium salt, which is derived from this compound, yields the free carbene, 1,3-Di-tert-butylimidazol-2-ylidene (B137524). beilstein-journals.orgnih.gov The bulky tert-butyl groups on the nitrogen atoms are a key feature, providing significant steric shielding to the reactive carbene center. This steric hindrance is crucial in many of its catalytic applications, influencing selectivity and preventing undesirable side reactions. capes.gov.bracs.org
Historical Development of Research on Dihydroimidazole Derivatives
The exploration of imidazole (B134444) and its derivatives has a long history, with initial reports dating back to the 19th century. ijarsct.co.inglobalresearchonline.net However, the specific focus on dihydroimidazole derivatives, particularly as precursors to stable carbenes, is a more recent development. The journey towards stable carbenes began with the theoretical postulation of their existence and early, unsuccessful attempts at their isolation. wikipedia.org A significant breakthrough came in 1991 with the isolation of the first stable crystalline NHC by Arduengo and coworkers, which was an unsaturated imidazole derivative. taylorandfrancis.comnih.gov
This landmark discovery catalyzed a surge of interest in the field of NHC chemistry. tezu.ernet.in Researchers soon began to explore a wide variety of NHC structures, including those derived from dihydroimidazoles. The synthesis of saturated NHCs, derived from dihydroimidazole precursors like this compound, offered access to carbenes with different electronic and steric properties compared to their unsaturated counterparts. These saturated NHCs were found to be even more electron-rich, enhancing their ability to act as strong sigma-donating ligands in organometallic chemistry. scripps.edu
Significance and Research Trajectory of this compound in Modern Synthetic Chemistry
The significance of this compound is intrinsically linked to the utility of the NHC it forms. The resulting carbene, with its bulky tert-butyl substituents, has proven to be a highly effective ligand for a variety of transition metals, including palladium, gold, and copper. beilstein-journals.orgacs.orgacs.org These NHC-metal complexes are powerful catalysts for a wide range of organic transformations.
The research trajectory has focused on leveraging the unique properties of the 1,3-di-tert-butylimidazol-2-ylidene ligand in catalysis. The steric bulk of the tert-butyl groups plays a critical role in promoting challenging cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, by facilitating the reductive elimination step and preventing ligand dimerization. scripps.edu Furthermore, the strong sigma-donating ability of this saturated NHC enhances the catalytic activity of the metal center. scripps.edu The development of synthetic routes to this compound, often from readily available starting materials like N,N'-di-tert-butylethylenediamine and formaldehyde, has made this valuable precursor more accessible for research and application.
Scope and Objectives of Academic Inquiry into the Compound
Academic inquiry into this compound is driven by several key objectives. A primary focus is the development and optimization of synthetic routes to this precursor, aiming for efficiency, cost-effectiveness, and scalability. Researchers are also keenly interested in the fundamental properties of the derived NHC, including its electronic and steric parameters, and how these can be fine-tuned to achieve specific catalytic outcomes.
A major area of investigation is the application of the corresponding NHC-metal complexes in catalysis. This includes the development of new catalytic methodologies for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and materials. The goal is often to achieve higher yields, greater selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope under milder reaction conditions. The stability and robustness of the NHC derived from this compound make it an attractive candidate for use in industrially relevant processes.
Compound Data
Below are tables detailing the properties of the primary compounds discussed in this article.
Table 1: this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C11H22N2 | nih.gov |
| Molar Mass | 182.31 g/mol | nih.gov |
| CAS Number | 103827-23-2 | nih.gov |
Table 2: 1,3-Di-tert-butylimidazol-2-ylidene
| Property | Value | Source |
| IUPAC Name | 1,3-di-tert-butylimidazol-2-ylidene | nih.gov |
| Molecular Formula | C11H20N2 | nih.gov |
| Molar Mass | 180.29 g/mol | nih.gov |
| CAS Number | 157197-53-0 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,3-ditert-butyl-2H-imidazole |
InChI |
InChI=1S/C11H22N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
WLZCDCXFXATHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CN(C=C1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole
Established Synthetic Pathways for Dihydroimidazole (B8729859) Ring Systems
The dihydroimidazole ring, also known as an imidazoline ring, is a prevalent scaffold in organic chemistry. Its synthesis has been approached through numerous methods over the years, ranging from high-temperature condensations to milder, more controlled reactions.
Classical Approaches for Imidazoline Synthesis
Historically, the synthesis of imidazolines often involved harsh reaction conditions. One of the most common classical methods is the condensation of a 1,2-diamine with a carboxylic acid or its derivatives, such as esters or nitriles.
From Carboxylic Acids: This approach typically requires prolonged heating of a 1,2-diamine and a carboxylic acid at very high temperatures, often around 200 °C, sometimes with acid catalysis. researchgate.net While effective for simple structures, these thermal reactions can lead to low yields and impurities. researchgate.net
From Nitriles or Esters: The condensation of a 1,2-diamine, such as ethylenediamine, with nitriles or esters is another widely used protocol for accessing the 2-imidazoline core. znaturforsch.com
From Aldehydes: Imidazolines can be efficiently prepared through the reaction of an aldehyde with a 1,2-diamine like ethylenediamine. znaturforsch.com Various oxidizing agents, including iodine, hydrogen peroxide, or t-butylhypochlorite, can be employed to facilitate this transformation. znaturforsch.comshyzchem.com
These classical methods, while foundational, often lack efficiency and selectivity and may require demanding conditions.
Interactive Data Table: Comparison of Classical Imidazoline Synthetic Methods
| Starting Material (Diamine + C1 Source) | Typical Conditions | Advantages | Disadvantages |
| 1,2-Diamine + Carboxylic Acid | High temperature (200 °C), acid catalysis researchgate.net | Readily available starting materials | Low yields, harsh conditions, potential for side products researchgate.net |
| 1,2-Diamine + Nitrile/Ester | Varies, can be milder than acid route researchgate.netznaturforsch.com | Common protocol | May require catalysts |
| 1,2-Diamine + Aldehyde | Oxidizing agent (e.g., I₂, H₂O₂, t-BuOCl) znaturforsch.comshyzchem.com | High yields for certain substrates shyzchem.com | Requires stoichiometric oxidant |
Regioselective Synthesis of 2,3-Dihydro-1H-imidazoles
Achieving specific substitution patterns on the dihydroimidazole ring requires regioselective control. Modern synthetic methods have focused on directing the cyclization and substitution reactions to yield a single, desired isomer. For instance, the synthesis of 2,3-dihydro-1H-benzo[d]imidazoles has been achieved through the reaction of acyclic ketones with o-phenylenediamines under solvent- and catalyst-free conditions, demonstrating a specific pathway to the 2,3-dihydro isomer. sigmaaldrich.com
In more complex systems, the inherent reactivity of the precursors can be exploited to guide the reaction outcome. For example, the synthesis of certain 2-aryl-1H-imidazole derivatives has been shown to be driven by a 2-hydroxyaryl group on one of the nitrogen atoms. frontiersin.orgfishersci.com This substituent actively participates in the reaction mechanism, promoting an intramolecular process that leads to the selective formation of the imidazole (B134444) product over other potential isomers like 1,2-dihydropyrazines. frontiersin.orgfishersci.com While these examples lead to aromatic imidazoles, the underlying principle of using directing groups to control regiochemistry is a key strategy in modern heterocyclic synthesis.
Specific Synthetic Routes to 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole
The synthesis of the title compound is a two-stage process: first, the preparation of the key precursor, N,N'-di-tert-butylethylenediamine, followed by the cyclization with a one-carbon electrophile to form the five-membered ring.
The precursor, N,N'-di-tert-butylethylenediamine, is a useful intermediate for various chemical syntheses. google.com A patented industrial-scale synthesis involves a one-pot reaction of glyoxal with tert-butylamine in a hydrocarbon solvent to form the corresponding di-tert-butylglyoxaldiimine. actachemscand.org This intermediate is then catalytically hydrogenated in the same reaction vessel to yield the desired N,N'-di-tert-butylethylenediamine. actachemscand.org
Interactive Data Table: Reaction Conditions for N,N'-Di-tert-butylethylenediamine Synthesis
| Step | Reactants | Catalyst | Solvent | Temperature | Pressure | Yield |
| 1. Imine Formation | Glyoxal, t-butylamine | None | Hydrocarbon (e.g., Octane) | ~50 °C | Atmospheric | - |
| 2. Hydrogenation | Di-tert-butylglyoxaldiimine | Platinum on Carbon (5%) or Raney Nickel | Hydrocarbon (e.g., Octane) | 70 °C | 60 bar H₂ | 87% actachemscand.org |
With the diamine precursor in hand, the final cyclization to form the this compound ring is typically achieved by condensation with a one-carbon source. A common and effective reagent for this transformation is formaldehyde. rsc.org The reaction involves the condensation of the disecondary amine functionalities of the diamine with formaldehyde to form the heterocyclic ring. rsc.org Alternatively, other one-carbon synthons like triethyl orthoformate can be used to achieve similar cyclizations with N,N'-dialkyl ethane-1,2-diamines. researchgate.net
Optimization of Reaction Conditions for High Yield and Selectivity
For the synthesis of N,N'-di-tert-butylethylenediamine via the glyoxal route, key parameters for optimization include the choice of hydrogenation catalyst, hydrogen pressure, and temperature. actachemscand.org The patent describes successful hydrogenation using both platinum on carbon and Raney nickel, with specific temperatures and pressures chosen to ensure complete reduction of the diimine intermediate to the diamine. actachemscand.org
In the final cyclization step with formaldehyde, the reaction is often reversible and influenced by the presence of water. rsc.org Optimization would involve controlling the stoichiometry of the reactants and managing the removal of water to drive the reaction toward the formation of the desired dihydroimidazole product.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of dihydroimidazoles to create more sustainable and efficient routes.
Several green approaches have been reported for the synthesis of related dihydroimidazole and imidazole derivatives. These include:
Solvent-Free and Catalyst-Free Conditions: The synthesis of 2,3-dihydro-1H-benzo[d]imidazoles has been successfully performed by reacting acyclic ketones and o-phenylenediamines without any solvent or catalyst, reducing waste and simplifying the reaction setup. sigmaaldrich.com Similarly, other dihydroimidazole derivatives have been synthesized under solvent-free conditions in excellent yields. rsc.org
Aqueous Media: An eco-friendly approach for the synthesis of certain imidazole hybrids has been developed using water as the reaction medium. rsc.org
Microwave Irradiation: Microwave-assisted synthesis has been employed for the rapid and efficient one-pot synthesis of substituted imidazoles under solvent-free conditions, often leading to better yields than conventional heating.
Use of Greener Catalysts: Simple, cost-effective, and environmentally benign protocols have been developed using catalysts like nano aluminum nitride for the synthesis of substituted 1H-imidazoles.
While a specific green synthesis for this compound is not detailed in the literature, these established principles could be readily adapted. For instance, the cyclization of N,N'-di-tert-butylethylenediamine with formaldehyde could potentially be performed under solvent-free or aqueous conditions to develop a more environmentally friendly synthetic route.
Derivatization Strategies and Functionalization of the this compound Scaffold
While direct synthetic routes to this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methods for analogous 1,3-disubstituted-2,3-dihydro-1H-imidazoles. The primary approach involves the cyclization of the precursor diamine, N,N'-Di-tert-butylethylenediamine, with a suitable one-carbon electrophile.
The key precursor, N,N'-Di-tert-butylethylenediamine, is synthesized by the reaction of tert-butylamine with glyoxal to form the corresponding diimine, which is subsequently hydrogenated. google.comgoogle.com This process is typically carried out in a hydrocarbon solvent, and the diimine intermediate is hydrogenated catalytically. google.com
| Reactants | Reaction Conditions | Product | Yield |
|---|---|---|---|
| tert-Butylamine and 40% aqueous glyoxal | 1) Reaction in a hydrocarbon solvent (e.g., gasoline fraction or o-xylene) at 45-50°C. 2) Separation of the organic phase. 3) Catalytic hydrogenation (e.g., Platinum on carbon) at elevated temperature and pressure (e.g., 80°C and 60 bar). | N,N'-Di-tert-butylethylenediamine | Up to 80% |
Once the diamine precursor is obtained, the formation of the 2,3-dihydro-1H-imidazole ring can be achieved through condensation with an appropriate C1 building block. For the synthesis of the parent this compound, formaldehyde or a formaldehyde equivalent would be the required reagent. This type of cyclization is a common strategy for the formation of various heterocyclic compounds. rsc.org
The steric bulk of the tert-butyl groups on the nitrogen atoms of this compound significantly influences its synthetic accessibility and reactivity. The large tert-butyl groups can hinder the approach of reactants to the nitrogen atoms and the C2 position of the dihydroimidazole ring.
In the synthesis of the precursor N,N'-Di-tert-butylethylenediamine, the use of the bulky tert-butylamine is manageable. google.comgoogle.com However, in the subsequent cyclization and any further derivatization, this steric hindrance becomes a critical factor. For instance, the introduction of substituents at the C2 position would be more challenging compared to less sterically hindered N,N'-dialkylethylenediamines.
The synthesis of analogs and derivatives of this compound can be achieved by modifying the synthetic precursors or by direct functionalization of the pre-formed ring.
Modification of Precursors:
Varying the Amine: Utilizing primary amines other than tert-butylamine in the initial reaction with glyoxal would lead to N,N'-disubstituted ethylenediamines with different steric and electronic properties. This would, in turn, provide access to a range of 1,3-disubstituted-2,3-dihydro-1H-imidazoles.
Varying the Dicarbonyl Compound: Replacing glyoxal with other 1,2-dicarbonyl compounds would result in substitution at the C4 and C5 positions of the resulting dihydroimidazole ring.
Direct Functionalization:
While specific examples for the title compound are scarce, general strategies for the functionalization of imidazole and related heterocyclic scaffolds can be considered. nih.govnih.gov
C-H Functionalization: Direct C-H activation and functionalization at the C2, C4, or C5 positions of the dihydroimidazole ring could be a potential route for introducing new substituents.
Deprotonation and Reaction with Electrophiles: The C2-proton of the 2,3-dihydro-1H-imidazolium salt (formed by protonation of the dihydroimidazole) can be abstracted by a strong base to form an N-heterocyclic carbene (NHC). This highly reactive intermediate can then react with a variety of electrophiles to introduce substituents at the C2 position.
The synthesis of various substituted imidazoline-2-thiones from 1,3-disubstituted imidazolium (B1220033) salts demonstrates the feasibility of introducing functionality at the C2 position. znaturforsch.com This suggests that a similar strategy could be applied to this compound.
| Strategy | Precursor/Reagent Modification | Resulting Derivative |
|---|---|---|
| Precursor Modification | Use of alternative primary amines (R-NH2) instead of tert-butylamine. | 1,3-Di-R-2,3-dihydro-1H-imidazoles |
| Precursor Modification | Use of substituted 1,2-dicarbonyl compounds instead of glyoxal. | 4,5-Disubstituted-1,3-di-tert-butyl-2,3-dihydro-1H-imidazoles |
| Direct Functionalization | Deprotonation at C2 followed by reaction with an electrophile (E+). | 2-Substituted-1,3-di-tert-butyl-2,3-dihydro-1H-imidazoles |
Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification for 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for the detailed structural investigation of 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole in solution. It provides precise information about the chemical environment of each nucleus, their connectivity, and dynamic processes.
Elucidation of Tautomeric Forms and Dynamic Processes
Unlike aromatic imidazoles which can exhibit annular tautomerism, the saturated 2,3-dihydro-1H-imidazole ring system does not undergo such proton transfer. nih.gov However, this molecule can exhibit dynamic processes, such as ring puckering and restricted rotation of the bulky tert-butyl groups. These dynamic behaviors can be investigated using variable-temperature NMR experiments. As the temperature changes, the rate of these processes can be influenced, leading to observable changes in the NMR spectrum, such as the broadening or coalescence of signals. researchgate.net For instance, at low temperatures, the interconversion between different ring conformations might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for otherwise equivalent nuclei.
Multidimensional NMR Techniques for Detailed Structural and Conformational Insights
Multidimensional NMR techniques are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for providing insight into the molecule's conformation in solution. ipb.pt
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the coupling between protons on the dihydroimidazole (B8729859) ring, specifically the geminal protons at the C2 position and the vicinal protons on the C4 and C5 carbons.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals for the C2, C4, C5, and the methyl and quaternary carbons of the tert-butyl groups.
Based on analogous structures, a set of predicted NMR chemical shifts can be proposed. sapub.orgresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| C2-H₂ | ~3.5 - 4.0 | ~45 - 55 | s |
| C4-H₂ / C5-H₂ | ~3.0 - 3.5 | ~50 - 60 | s (or AA'BB' system) |
| N-C(CH₃)₃ | - | ~55 - 65 | - |
| N-C(CH₃)₃ | ~1.2 - 1.5 | ~28 - 32 | s |
Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Studies and Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the skeletal framework of the molecule. nih.gov The analysis of the vibrational modes can be supported by computational methods, such as Density Functional Theory (DFT), to achieve a more precise assignment. nih.govnih.gov
Key vibrational modes expected for this compound include:
C-H Stretching: The aliphatic C-H stretching vibrations from the tert-butyl groups and the dihydroimidazole ring are expected in the 2850-3000 cm⁻¹ region. researchgate.net
CH₂ and CH₃ Bending: The scissoring and bending vibrations of the methylene (B1212753) and methyl groups would appear in the 1350-1480 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds within the imidazole (B134444) ring and between the ring and the tert-butyl groups are characteristic and typically observed in the 1100-1300 cm⁻¹ region. mdpi.com
Ring Vibrations: The skeletal vibrations of the five-membered ring will produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹).
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aliphatic C-H Stretch | 2850 - 3000 | Strong (IR) |
| CH₂/CH₃ Bending | 1350 - 1480 | Medium |
| C-N Stretch | 1100 - 1300 | Medium-Strong |
| Ring Skeletal Vibrations | < 1500 | Complex/Variable |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. While there are no specific reports found on EPR studies of radical intermediates of this compound, the technique would be highly applicable should such a species be generated, for example, through one-electron oxidation.
If a radical cation were formed, EPR spectroscopy could provide information on the distribution of the unpaired electron's spin density within the molecule. canada.ca Hyperfine coupling of the unpaired electron with the magnetic nuclei (¹⁴N, ¹H) would result in a characteristic splitting pattern in the EPR spectrum, allowing for the identification of the atoms on which the radical character is localized.
X-ray Crystallography and Solid-State Structural Analysis
Detailed Conformational Analysis and Packing Interactions
The crystal structure of the related silylene reveals important conformational features that are likely shared with this compound. harvard.edu The five-membered ring is not planar and likely adopts an envelope or twist conformation to minimize steric strain. The bulky tert-butyl groups attached to the nitrogen atoms will have a significant influence on this conformation and on how the molecules pack in the crystal lattice.
Key Structural Parameters from a Close Analogue (1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2-diazasilol-2-ylidene) harvard.edu
| Parameter | Value |
|---|---|
| N-Si-N bond angle | 88.2(3)° |
| Si-N bond length | 1.758(6) Å |
| N-C(backbone) bond length | 1.458(8) Å |
| C-C(backbone) bond length | 1.531(14) Å |
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions.
In related imidazole-based compounds, polymorphism has been observed. For instance, studies on other substituted imidazole derivatives have shown that different crystallization conditions can lead to various crystalline forms, including anhydrous and hydrated structures. libretexts.org The formation of different polymorphs is often governed by the subtle interplay of intermolecular forces such as van der Waals interactions and, where applicable, hydrogen bonding. In the case of this compound, the absence of traditional hydrogen bond donors means that crystal packing will be primarily driven by weaker van der Waals forces.
Analysis of a closely related silicon analogue, 1,3-di-tert-butyl-2,3-dihydro-1H-1,3,2-diazasilol-2-ylidene, provides insights into the structural constraints of the N,N'-di-tert-butyl substituted five-membered ring system. nih.gov In the crystal structure of this analogue, the molecule possesses a mirror plane that bisects the C-C backbone of the N-C-C-N framework, indicating a high degree of symmetry. nih.gov The bond angles and lengths are influenced by the steric hindrance of the tert-butyl groups. nih.gov It is reasonable to infer that this compound would adopt a conformation that minimizes steric strain between the two bulky substituents.
Interactive Table: Inferred Crystallographic Data for this compound based on Analogous Structures
| Parameter | Inferred Value/Characteristic |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric space group is probable |
| Key Conformation Feature | Puckering of the dihydroimidazole ring to reduce steric strain |
| Intermolecular Forces | Primarily van der Waals interactions |
| Influence of Substituents | Tert-butyl groups dominate crystal packing |
This data is inferred from the crystallographic analysis of structurally related compounds and represents expected values.
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a series of characteristic fragment ions.
The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₂₂N₂), which is approximately 182.31 g/mol . researchgate.net The fragmentation of this molecular ion is anticipated to be dominated by the loss of the bulky tert-butyl groups, which are readily cleaved due to the stability of the resulting tert-butyl cation.
A primary fragmentation pathway would involve the loss of a tert-butyl radical (•C(CH₃)₃), leading to a significant peak at [M - 57]⁺. Another prominent fragmentation would be the cleavage of a C-N bond to release a tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. Further fragmentation of the dihydroimidazole ring could also occur, though these fragments would likely be of lower intensity.
Isotopic labeling studies, while not specifically reported for this compound, are a valuable tool for confirming fragmentation pathways. For instance, by synthesizing this compound with deuterium-labeled tert-butyl groups, the movement and loss of these groups during fragmentation could be definitively tracked. If a deuterium-labeled analogue were analyzed, the m/z values of the fragments containing the tert-butyl group would shift accordingly, confirming the proposed fragmentation mechanisms.
Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
| 182 | [C₁₁H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 167 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group |
| 125 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |
| 57 | [C(CH₃)₃]⁺ | Formation of a tert-butyl cation |
This data represents predicted fragmentation patterns based on the chemical structure and general principles of mass spectrometry.
Theoretical and Computational Investigations of 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. nih.govgoogle.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govgoogle.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.
A theoretical FMO analysis of 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole would involve calculating the energies of its HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Despite the utility of this analysis, specific HOMO-LUMO energy values and detailed FMO studies for this compound are not documented in publicly accessible research.
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. rsc.orgnih.gov It visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov
For this compound, an MESP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms. This would highlight the sites most likely to engage in intermolecular interactions.
Detailed MESP maps and specific charge distribution data for this compound have not been published in the reviewed scientific literature.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent.
An MD simulation of this compound could reveal its preferred conformations in different solvents. By simulating the molecule's trajectory, one could understand the dynamic behavior of the tert-butyl groups and the imidazole (B134444) ring, and how solvation influences its structural stability.
Specific studies employing molecular dynamics simulations to explore the conformational landscapes and solvation effects of this compound are not available in the existing scientific literature.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and, therefore, the reaction rate.
A computational study on the reaction mechanisms involving this compound, such as its deprotonation to form the corresponding N-heterocyclic carbene, would provide valuable mechanistic insights. Such a study would involve locating the transition state structure for the proton abstraction and calculating the activation barrier.
However, detailed quantum chemical investigations into the reaction mechanisms and transition states specifically for this compound are not present in the available research.
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to confirm the molecule's structure or to aid in the interpretation of experimental results.
For this compound, computational prediction of its ¹H and ¹³C NMR spectra would be valuable for assigning the experimentally observed peaks. Similarly, calculating its IR spectrum would help in identifying the characteristic vibrational modes of the molecule.
While experimental spectroscopic data (IR and NMR) for derivatives of this compound have been reported in the context of their synthesis, comprehensive computational predictions of its spectroscopic signatures are not available in the literature. rsc.org
Reactivity Profiles and Reaction Mechanisms of 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole
Acid-Base Chemistry and Protonation Equilibria
The dihydroimidazole (B8729859) ring system possesses basic nitrogen atoms. The protonation of 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole is the initial step in the formation of the corresponding imidazolium (B1220033) salt, which is the direct precursor to the N-heterocyclic carbene. The lone pairs on the nitrogen atoms can accept a proton from an acid, leading to the formation of the 1,3-di-tert-butyl-2,3-dihydro-1H-imidazolium cation.
The acidity of the C2-proton in the resulting imidazolium salt is significantly enhanced, making it susceptible to deprotonation by a base. This deprotonation step is crucial for the in situ generation of the corresponding NHC. The pKa of the conjugate acid of the related 1,3-di-tert-butylimidazol-2-ylidene (B137524) has been measured to be approximately 24, indicating that the carbene is a strong base. wikipedia.org This high basicity underscores the propensity of its conjugate acid (the imidazolium ion) to be deprotonated. Theoretical calculations on related imidazolium salts provide insights into their deprotonation energies, which are a measure of their acidity. nih.gov
The equilibrium between the neutral dihydroimidazole, its protonated imidazolium form, and the deprotonated carbene is fundamental to its role in NHC chemistry. The bulky tert-butyl groups on the nitrogen atoms provide steric shielding, which contributes to the stability of both the imidazolium salt and the resulting carbene.
Redox Chemistry and Electron Transfer Pathways
The dihydroimidazole ring, being an electron-rich heterocycle, is expected to be susceptible to oxidation. The precise oxidation and reduction potentials would require experimental determination through techniques like cyclic voltammetry. For related imidazole-based ionic liquids, electrochemical stability windows have been investigated, providing an indication of their resistance to oxidation and reduction. researchgate.net
Cycloaddition Reactions and Pericyclic Transformations Involving the Dihydroimidazole Ring
While there is a lack of specific studies on the participation of this compound in cycloaddition reactions, the dihydroimidazole ring contains a C=C double bond and can be considered an electron-rich alkene. In principle, it could act as a dienophile in Diels-Alder reactions or as a partner in other cycloadditions like 1,3-dipolar cycloadditions. nih.govwikipedia.orgyoutube.com
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. nih.gov The reactivity of a dienophile is influenced by its electronic properties. Electron-rich alkenes can react with electron-poor dienes in inverse-electron-demand Diels-Alder reactions. Given the electron-donating nature of the two nitrogen atoms, the C=C bond in this compound is electron-rich, suggesting potential reactivity in such cycloadditions. However, the steric hindrance from the bulky tert-butyl groups might impede the approach of a diene.
1,3-Dipolar cycloadditions are another class of pericyclic reactions that form five-membered heterocyclic rings. wikipedia.orgyoutube.com The electron-rich double bond of the dihydroimidazole could potentially react with various 1,3-dipoles.
Electrophilic and Nucleophilic Substitution Reactions
The C=C double bond in this compound is a site of potential electrophilic attack. Due to the electron-donating nature of the adjacent nitrogen atoms, this double bond is nucleophilic and would be expected to react with electrophiles. However, specific examples of such reactions for this particular compound are not well-documented.
Nucleophilic substitution reactions are less likely to occur directly on the dihydroimidazole ring unless there are suitable leaving groups present. The primary route to functionalization often involves the deprotonation to the NHC, which is a strong nucleophile itself and readily reacts with a wide range of electrophiles at the carbene carbon. nih.gov Reactions of related 1-tert-butylimidazole with electrophiles like diphenylchlorophosphane have been studied, but these occur after metallation of the imidazole (B134444) ring. nih.gov
Ring-Opening and Ring-Closing Reactions of Dihydroimidazole Derivatives
The dihydroimidazole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. For instance, hydrolysis can lead to the cleavage of the ring. The stability of the ring is a key factor in its utility as a precursor for stable NHCs.
Ring-closing reactions are fundamental to the synthesis of the dihydroimidazole ring itself. A common method for the synthesis of the imidazolium salt precursors to NHCs involves the cyclization of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chlorine source. beilstein-journals.org This process involves an intramolecular 1,5-dipolar electrocyclization to form the imidazole ring. beilstein-journals.org Ring-opening polymerization of other cyclic imidazole derivatives has also been explored as a method for creating polymers. researchgate.net
Mechanistic Studies of this compound as a Precursor to N-Heterocyclic Carbenes (NHCs)
The most significant aspect of the reactivity of this compound is its role as a stable precursor to the N-heterocyclic carbene (NHC), 1,3-di-tert-butylimidazol-2-ylidene. The generation of the NHC typically proceeds through a two-step process:
Formation of the Imidazolium Salt: The dihydroimidazole is first converted to its corresponding imidazolium salt, typically a chloride or tetrafluoroborate (B81430) salt. This is achieved by reacting the dihydroimidazole with a suitable reagent that introduces a group at the C2 position and creates a positive charge on the ring. A common synthetic route involves the reaction of a 1,4-disubstituted-1,4-diazabutadiene with paraformaldehyde and a chlorosilane, which proceeds via a proposed 1,5-dipolar electrocyclization to form the imidazolium ring. beilstein-journals.org
Deprotonation to the Carbene: The resulting 1,3-di-tert-butylimidazolium salt is then deprotonated at the C2 position using a strong base to yield the free carbene. This step is an acid-base reaction where the C2-H proton, being the most acidic proton on the imidazolium ring, is abstracted.
The mechanism of NHC-catalyzed reactions often begins with the in situ deprotonation of the azolium salt precursor to generate the nucleophilic carbene. nih.gov This carbene then attacks an electrophilic substrate, initiating the catalytic cycle. nih.gov The stability of the resulting NHC is attributed to the σ-electron-withdrawing and π-electron-donating properties of the adjacent nitrogen atoms, as well as the steric protection afforded by the bulky N-substituents. wikipedia.org
Catalytic Applications and Ligand Chemistry of 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole Derivatives
Role as a Precursor in Organocatalysis
The utility of 1,3-di-tert-butyl-2,3-dihydro-1H-imidazole in organocatalysis is realized upon its deprotonation to form the corresponding N-heterocyclic carbene. This carbene possesses intrinsic properties that allow it to activate substrates through non-covalent interactions or by direct nucleophilic attack.
Activation of Substrates via Hydrogen Bonding or Lewis Basicity
The primary mechanism through which the derivative of this compound, the N-heterocyclic carbene 1,3-di-tert-butylimidazol-2-ylidene (B137524), activates substrates in organocatalysis is through its profound Lewis basicity. bohrium.comrsc.orgnih.gov NHCs are recognized as a class of exceptionally strong neutral organic bases. bohrium.com Studies have quantified the Lewis basicity of various NHCs, showing that their methyl cation affinities can exceed those of well-known bases like triphenylphosphine (B44618) (PPh3), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-(dimethylamino)pyridine (DMAP) by over 100 kJ mol⁻¹. nih.govacs.org This high Lewis basicity is a key factor in their ability to act as potent umpolung reagents, reversing the polarity of functional groups like aldehydes. bohrium.comnsf.gov For instance, the pKa of 1,3-di-tert-butylimidazolium, the conjugate acid of the carbene, is reported to be 23.2 in DMSO, highlighting the strong basic character of the free carbene. acs.org
While the dominant role is played by Lewis basicity, hydrogen bonding is a fundamental interaction in organocatalysis, particularly with bifunctional catalysts that incorporate hydrogen-bond donor motifs like thioureas alongside a basic site. nih.govrsc.org Imidazole-based structures are known to participate in extensive hydrogen-bonding networks. rsc.org In the context of organocatalysis, this H-bonding capability is often exploited in catalyst design to orient and activate substrates. nih.gov However, for simple NHCs derived from this compound, catalytic activation via Lewis basicity is the more direct and widely exploited pathway.
Stereoselective Transformations Facilitated by the Dihydroimidazole (B8729859) Moiety
Stereoselective transformations require the use of a chiral catalyst to control the three-dimensional arrangement of the product molecules. The parent compound, this compound, is achiral. Consequently, its direct derivatives are typically employed in catalysis where stereocontrol is not the primary objective.
However, the dihydroimidazole scaffold is a cornerstone in the development of chiral NHC organocatalysts. acs.org Asymmetric catalysis is achieved by modifying the core structure to include chiral elements, which can be introduced on the dihydroimidazole backbone or via the N-substituents. nih.govresearchgate.net This strategy has led to a vast library of chiral NHC catalysts capable of promoting a wide array of enantioselective reactions. acs.orgresearchgate.netnih.gov While the specific 1,3-di-tert-butyl derivative is achiral, the principles of asymmetric catalysis with chiral NHCs demonstrate the potential for stereoselective transformations if chiral substituents were to be incorporated into the dihydroimidazole moiety.
Application in Transition Metal Catalysis via N-Heterocyclic Carbene Generation
The most prominent chemical application of this compound is as a precursor, or "pre-ligand," for the N-heterocyclic carbene 1,3-di-tert-butylimidazol-2-ylidene (ItBu). This stable carbene is a powerful σ-donating ligand that forms robust bonds with transition metals, creating highly active and stable catalysts. uw.edu.pl
Palladium-Catalyzed Cross-Coupling Reactions
The ItBu ligand has been successfully incorporated into palladium-based catalytic systems for various cross-coupling reactions, which are fundamental C-C and C-N bond-forming processes. researchgate.net Palladium complexes bearing this NHC ligand exhibit high stability and efficiency, particularly in challenging reactions like the Heck and Suzuki-Miyaura couplings. researchgate.netpsu.edu The strong σ-donor character of the ItBu ligand enhances the electron density at the palladium center, facilitating the crucial oxidative addition step in the catalytic cycle and improving catalytic turnover. These catalysts are often effective for activating less reactive substrates, such as aryl chlorides. psu.edu
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Heck | 4-Chloroacetophenone | Butyl acrylate | Pd(OAc)₂ / ItBu precursor | 93 | psu.edu |
| Heck | 4-Bromoanisole | Butyl acrylate | Pd(OAc)₂ / ItBu precursor | >95 | psu.edu |
| Heck | Mesityl bromide | Butyl acrylate | Pd(OAc)₂ / ItBu precursor | 88 | psu.edu |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | PdCl₂(PPh₃)₂ / ItBu precursor | 98 | organic-chemistry.orgnih.gov |
| Suzuki-Miyaura | Aryl Chloride | Arylboronic acid | In situ generated Pd-NHC | Good to Excellent | researchgate.net |
Ruthenium-Catalyzed Olefin Metathesis
The ItBu ligand and its saturated analogue, 1,3-di-tert-butylimidazolidin-2-ylidene, are important ancillary ligands in ruthenium-catalyzed olefin metathesis. Their incorporation into "Grubbs-type" catalysts leads to complexes with enhanced activity and stability. organic-chemistry.orgnih.gov The bulky tert-butyl groups provide steric protection for the metal center, while the strong electron-donating nature of the NHC promotes the dissociation of a phosphine (B1218219) ligand to generate the catalytically active 14-electron species. These catalysts are effective in various metathesis reactions, including ring-closing metathesis (RCM) to form di-, tri-, and even tetrasubstituted olefins. organic-chemistry.orgrsc.org
| Reaction Type | Substrate | Catalyst Type | Key Finding | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Diethyl 2,2-diallylmalonate | RuCl₂(PCy₃)(NHC)(=CHPh) | NHC-bearing catalysts show higher activity than first-generation systems. | rsc.org |
| Ring-Closing Metathesis (RCM) | Sterically hindered dienes | [RuCl₂(PCy₃)(SIMes)(=CHPh)] | Efficient formation of tri- and tetrasubstituted cycloolefins. | organic-chemistry.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Cyclic Olefins | MIC-Ruthenium Complexes | Mesoionic carbenes (MICs) are effective ligands in ROMP. | nih.gov |
| Ring-Closing Metathesis (RCM) | α,ω-dienes | [RuCl₂(PCy₃)(BMes)(=CHPh)] | Benzimidazol-2-ylidene ligand shows slightly better performance than SIMes for some substrates. | rsc.org |
Gold and Silver Catalysis with Imidazole-Derived Ligands
Gold(I) and silver(I) complexes featuring the 1,3-di-tert-butylimidazol-2-ylidene ligand are synthetically accessible and catalytically relevant. Silver-NHC complexes are particularly valuable as transmetalation agents, providing a straightforward route to synthesize other transition metal NHC complexes, including those of palladium, gold, and ruthenium. uw.edu.pldntb.gov.uaacs.org Beyond their role as carbene transfer agents, silver-NHC complexes are emerging as competent catalysts themselves, for instance, in the carboxylation of terminal alkynes. mdpi.com
Gold(I)-NHC complexes have proven to be powerful catalysts for the activation of alkynes and allenes toward nucleophilic attack. beilstein-journals.orgresearchgate.net Complexes bearing the ItBu ligand have been used to catalyze reactions such as the cycloisomerization of enynes and the etherification of allylic alcohols, often with high yields and selectivity under mild conditions. nih.gov
| Metal | Reaction Type | Substrates | Catalyst System | Key Outcome | Reference |
|---|---|---|---|---|---|
| Silver | Carbene Transfer | Imidazolium (B1220033) salt, Ag₂O, Metal precursor | [Ag(ItBu)Cl] | Forms Pd, Au, Ru-NHC complexes. | uw.edu.pldntb.gov.ua |
| Silver | Carboxylation | Terminal Alkynes, CO₂ | (NHC)AgX | Formation of propiolic acids. | mdpi.com |
| Gold | Enyne Cycloisomerization | 1,6-enynes | [Au(trz)Cl] / AgSbF₆ | High yield and regioselectivity. | nih.gov |
| Gold | Etherification | Allylic alcohols, Alcohols | [Au(trz)Cl] | Milder conditions and better yields than other Au catalysts. | nih.gov |
Mechanistic Insights into Catalytic Cycles Involving this compound and its Derivatives
The catalytic activity of transition metal complexes bearing N-heterocyclic carbene (NHC) ligands derived from this compound is rooted in the unique electronic and steric properties of the NHC ligand. The deprotonation of the corresponding imidazolium salt yields the highly nucleophilic 1,3-di-tert-butylimidazol-2-ylidene (ItBu), a stable carbene that acts as a strong σ-donating ligand to the metal center. researchgate.net This strong electron donation enhances the reactivity of the metal complex, facilitating key steps in various catalytic cycles.
A prominent example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle for this reaction, when employing a Pd-NHC complex, involves several key steps as illustrated in Figure 1. The cycle is believed to commence with the oxidative addition of an aryl halide to a Pd(0)-NHC species. nih.govyoutube.com The bulky and electron-donating nature of the ItBu ligand is crucial for stabilizing the resulting monoligated Pd(0) intermediates, which are considered key reactive species in the catalytic cycle. nih.gov This property also accelerates the rate-determining oxidative addition step. nih.gov
Following oxidative addition, transmetalation occurs where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base. youtube.com The final step is reductive elimination from the resulting diarylpalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0)-NHC catalyst, allowing it to re-enter the catalytic cycle. youtube.com The steric bulk of the tert-butyl groups on the NHC ligand can also play a role in promoting the reductive elimination step.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction Catalyzed by a Palladium-NHC Complex
Coordination Chemistry and Organometallic Complexes Featuring 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole Derived Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes featuring the IPr ligand can be achieved through various methods, including the reaction of the free carbene with a suitable metal precursor or via transmetalation from an IPr-silver complex. A notable method for producing zero-valent complexes involves metal vapor synthesis (MVS), where metal vapor is co-condensed with the volatile free carbene. nih.gov Characterization of these complexes is routinely performed using standard techniques such as ¹H and ¹³C NMR spectroscopy, with the carbene carbon signal appearing in the characteristic downfield region (~210–220 ppm), and single-crystal X-ray diffraction to elucidate solid-state structures.
Complexes containing IPr can be broadly categorized as homoleptic, where all ligands are identical, or heteroleptic, which feature a combination of different ligands.
Homoleptic Complexes: These are compounds where the metal center is coordinated exclusively to IPr ligands. A prominent example is the synthesis of two-coordinate, linear M(IPr)₂ complexes for Group 10 metals. The co-condensation of nickel, palladium, or platinum vapor with 1,3-di-tert-butylimidazol-2-ylidene (B137524) (IPr) provides a direct route to the homoleptic complexes Ni(IPr)₂, Pd(IPr)₂, and Pt(IPr)₂. nih.gov These complexes are typically stable, with the metal center adopting a linear geometry. nih.gov
Heteroleptic Complexes: More common in catalytic applications, these complexes contain IPr alongside other ancillary ligands such as phosphines, carbonyls, or halides. nih.gov The synthesis of heteroleptic complexes often involves the reaction of a metal precursor already containing other ligands with the IPr ligand or its precursor. For instance, palladium(II) complexes bearing both an IPr ligand and other groups are widely employed as pre-catalysts in cross-coupling reactions.
| Complex Type | Example Complex | Metal | Synthesis Method | Key Structural Feature(s) |
|---|---|---|---|---|
| Homoleptic | [Pd(IPr)₂] | Palladium(0) | Metal Vapor Synthesis (co-condensation of Pd vapor and free IPr ligand). nih.gov | Linear, two-coordinate geometry. Pd-C bond length ~2.08 Å. nih.gov |
| Homoleptic | [Pt(IPr)₂] | Platinum(0) | Metal Vapor Synthesis (co-condensation of Pt vapor and free IPr ligand). nih.gov | Linear, two-coordinate; isostructural with the Pd analogue. nih.gov |
| Heteroleptic | [RhCl(IPr)(COD)] | Rhodium(I) | Reaction of [RhCl(COD)]₂ with IPr. | Square planar geometry around Rh(I). |
| Heteroleptic | [RuCl₂(PCy₃)(IPr)(=CHPh)] | Ruthenium(II) | Ligand substitution on a Grubbs-type pre-catalyst. | Distorted square pyramidal geometry; active in olefin metathesis. |
| Heteroleptic | [CpRh(IPr)Cl₂] | Rhodium(III) | Reaction of [CpRhCl₂]₂ with IPr. | "Piano-stool" geometry; active in C-H activation. nih.gov |
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of transition metal complexes by describing the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orgwikipedia.org The energy of the d-orbitals is split into different levels, and the magnitude of this splitting (Δ) is determined by the "strength" of the ligand field. ionicviper.org
The IPr ligand is classified as a very strong-field ligand. This is primarily due to its nature as a powerful σ-donor, which significantly raises the energy of the metal d-orbitals that have σ-symmetry (e.g., d_z² and d_x²-y² in an octahedral field). mdpi.com The strength of this electronic donation can be quantified using the Tolman Electronic Parameter (TEP). The TEP is determined by measuring the frequency of the A₁ C-O vibrational mode in a [LNi(CO)₃] complex. wikipedia.org For IPr (often abbreviated as ItBu), the TEP value is approximately 2045 cm⁻¹, which is significantly lower than that of typical phosphine (B1218219) ligands like PPh₃ (2068.9 cm⁻¹), indicating a much stronger net electron-donating ability. wikipedia.org This potent donation increases the electron density on the metal center, which in turn enhances π-backbonding to other ligands like CO, resulting in a lower ν(CO) stretching frequency. wikipedia.org The strong field nature of IPr places it high on the spectrochemical series, leading to large Δ values in its complexes. wikipedia.orgionicviper.org This large energy gap often results in low-spin electronic configurations for the metal center.
Bonding Modes and Ligand Field Effects of Dihydroimidazole-Derived Ligands
The primary bonding mode of the IPr ligand to a metal center is through a robust σ-bond formed by the donation of the lone pair of electrons from the carbene carbon into a vacant d-orbital of the metal. This M-C bond is notably strong and contributes to the high stability of IPr-metal complexes. Unlike phosphines, the π-acceptor capability of NHCs like IPr is generally considered to be negligible. nih.gov
The strong σ-donation from the IPr ligand has a profound effect on the ligand field. Key characteristics include:
Strong Ligand Field: As indicated by its TEP value, IPr is a strong-field ligand that induces a large splitting (Δ) of the metal d-orbitals. wikipedia.org
Stabilization of Higher Oxidation States: The strong electron donation can help to stabilize metal centers in higher oxidation states.
Trans Influence: The powerful σ-donation of the IPr ligand exerts a strong trans influence, weakening the bond of the ligand positioned opposite to it in a square planar or octahedral complex.
The steric bulk of the tert-butyl groups also plays a crucial role, providing a protective cone around the metal center that prevents unwanted side reactions and can influence the selectivity of catalytic transformations.
Spectroscopic Probes of Metal-Ligand Interactions
Spectroscopic methods are indispensable tools for elucidating the nature of the bond between a metal and the 1,3-di-tert-butylimidazol-2-ylidene ligand. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide detailed insights into the electronic and steric environment of the metal center.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in characterizing complexes of ItBu. In ¹H NMR spectra, the signals for the backbone C-H protons of the imidazole (B134444) ring and the methyl protons of the tert-butyl groups are diagnostic. Upon coordination to a metal, the chemical shifts of the backbone protons typically experience a downfield shift compared to the free carbene or its imidazolium (B1220033) salt precursor, indicative of the change in the electronic environment.
A particularly sensitive probe is the ¹³C NMR chemical shift of the carbene carbon (N-C-N). This resonance is typically observed far downfield. Its exact position is highly sensitive to the nature of the other ligands and the metal center. For instance, in a series of (ItBu)AuX complexes, the ¹³C chemical shift of the carbene carbon varies significantly with the ancillary ligand X. This variation correlates well with the σ-donor ability of the ligand X, highlighting that the ItBu ligand is primarily a strong σ-donor with limited π-acceptor character. rsc.org The strong σ-donation from the carbene ligand influences the electronic properties of the metal center, which is reflected in the chemical shift of the carbene carbon.
Interactive Data Table: ¹³C NMR Chemical Shifts for the Carbene Carbon in (ItBu)AuX Complexes
| Ancillary Ligand (X) | ¹³C NMR Shift of Carbene (ppm) |
| Cl | 179.5 |
| Br | 181.1 |
| I | 184.8 |
| CN | 185.7 |
| N₃ | 181.7 |
| SCN | 182.5 |
| OAc | 177.3 |
Note: Data is based on findings reported for (ItBu)AuX complexes and illustrates the trend of the carbene carbon resonance. Actual values may vary slightly based on solvent and experimental conditions. rsc.org
IR Spectroscopy: Infrared spectroscopy provides valuable information about the vibrational modes of the complex, particularly the metal-carbon stretching frequency. The M-Ccarbene bond vibration is a direct probe of the bond strength. Generally, a stronger M-C bond will result in a higher vibrational frequency. Changes in the electronic properties of the metal center, induced by other ligands, can be observed through shifts in this frequency. Additionally, the characteristic bands of the imidazole ring and the tert-butyl groups can be monitored to confirm the integrity of the ligand upon coordination.
UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the organometallic complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can provide information about the energy levels of the frontier orbitals. For complexes of ItBu with metals like palladium or iridium, absorption bands in the UV-Vis region can be assigned to these charge transfer transitions. The energy of these transitions is dependent on the metal's oxidation state and the nature of the other ligands in the coordination sphere, offering another avenue to probe the electronic structure of the complex.
Application of Organometallic Complexes in Stoichiometric Transformations
While much of the focus on NHC-metal complexes is on their catalytic applications, their use in stoichiometric transformations provides fundamental insights into reaction mechanisms and bond activation processes. The robust ItBu ligand can stabilize reactive intermediates, allowing for the isolation and study of key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Stoichiometric C-C Bond Forming Reductive Elimination: A fundamental step in many cross-coupling reactions is the reductive elimination of a new carbon-carbon bond from a metal center. Studies on well-defined (NHC)M(R)(R') complexes allow for the direct observation of this process. For example, a palladium(II) complex bearing an ItBu ligand, a methyl group, and a phenyl group, (ItBu)Pd(Me)(Ph)L (where L is a labile ligand), can be synthesized. Upon gentle heating, this complex can undergo stoichiometric reductive elimination to form toluene, demonstrating the formation of a C-C bond.
Reaction Scheme: Stoichiometric Reductive Elimination
This type of stoichiometric reaction is crucial for understanding the factors that influence the efficiency of catalytic cross-coupling. The steric bulk of the ItBu ligand can affect the rate of reductive elimination, and studying this non-catalytic transformation provides clear data on these steric and electronic effects without the complexities of an ongoing catalytic cycle.
Stoichiometric C-H Bond Activation: Another area where ItBu-metal complexes are used stoichiometrically is in the study of C-H bond activation. An iridium(I) complex such as [Ir(ItBu)(cod)Cl] (where cod = 1,5-cyclooctadiene) can react stoichiometrically with a hydrocarbon, like benzene, under appropriate conditions to form a stable iridium(III) aryl hydride complex, [Ir(ItBu)(cod)(H)(Ph)Cl].
Reaction Scheme: Stoichiometric C-H Activation of Benzene
The isolation and characterization of the resulting iridium(III) product provide direct evidence for the C-H bond cleavage and the formation of new metal-carbon and metal-hydride bonds. These stoichiometric studies are invaluable for designing more efficient catalysts for C-H functionalization, as they reveal the thermodynamics and kinetics of the bond-breaking step. The stability imparted by the ItBu ligand is key to the success of these stoichiometric investigations.
No Published Research Found for 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole in Supramolecular and Materials Science Applications
Despite a comprehensive search of scientific literature, no specific research findings have been identified for the chemical compound this compound within the requested fields of supramolecular chemistry and materials science.
Extensive database searches and targeted inquiries have failed to yield any scholarly articles or patents detailing the use of this compound in the design of molecular recognition systems, its integration into polymeric or framework materials, or its application in advanced sensing technologies.
The investigation sought to uncover research related to the following specific areas:
Supramolecular Chemistry and Materials Science Applications:
Design and Synthesis of Molecular Recognition Systems, including its role in host-guest chemistry and self-assembly processes.
The influence of non-covalent interactions on the assembly of this specific molecule.
Integration into Polymeric Materials and Frameworks, such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other functional polymers.
Application in Advanced Sensing and Chemodosimetry Systems.
While the broader class of imidazole-containing compounds is widely studied and utilized in these areas, research appears to be focused on derivatives such as imidazolium salts, benzimidazoles, and various functionalized imidazoles that act as ligands or building blocks. For instance, studies on imidazolium-based polymers and the use of other imidazole derivatives in the formation of MOFs are prevalent. However, the specific dihydroimidazole (B8729859) derivative, this compound, is not featured in this body of work.
One study tangentially mentioned "imidazole (2,3-dihydro-1H-imidazole)" as a control compound in a computational molecular docking analysis, but this does not provide the substantive, detailed research findings required to construct an article on its applications. mdpi.com Another piece of literature discussed a related carboxylated imidazolium salt as a polymerization pre-catalyst, a topic that falls outside the direct incorporation of the specified dihydroimidazole into functional materials.
Due to the absence of published data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline for this compound. The scientific community has not, to date, published research on this compound in the specified application contexts.
Compound Information
Supramolecular Chemistry and Materials Science Applications of 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole
Potential in Optoelectronic and Energy Storage Materials
The unique electronic properties of N-heterocyclic carbenes also position them as promising components in optoelectronic and energy storage materials. The strong σ-donating ability of NHCs can significantly influence the electronic structure and properties of materials they are incorporated into.
Optoelectronic Applications:
In the realm of optoelectronics, NHC-metal complexes are being explored as emitters in organic light-emitting diodes (OLEDs). aip.org Iridium(III) complexes with NHC ligands are of particular interest for blue-emitting OLEDs, where they can function as both the emitter and the charge transporter. aip.org The strong ligand field provided by the NHC can lead to high photoluminescence quantum yields and desirable emission characteristics.
Furthermore, NHCs have been utilized as ligands to modify the surface of quantum dots (QDs). nih.gov These "exciton-delocalizing ligands" can enhance the electronic coupling between the QD core and the surrounding environment, which is beneficial for applications in photovoltaics and photocatalysis. nih.gov The binding of NHCs to the QD surface can induce a reversible bathochromic shift in the optical band gap, which can be controlled, for example, by protonation of the NHC. nih.gov
A summary of the potential optoelectronic applications of NHC-functionalized materials is presented in the table below.
| Application Area | Role of NHC | Observed/Predicted Effect |
| Organic Light-Emitting Diodes (OLEDs) | Ligand in metal complexes (e.g., Ir(III)). aip.org | Potential for high-efficiency blue emitters, acting as both emitter and charge transporter. aip.org |
| Quantum Dots (QDs) | Surface ligand. nih.gov | Induces a reversible shift in the optical band gap, enhances exciton (B1674681) delocalization. nih.gov |
| Nonlinear Optics (NLO) | Molecular building block. bohrium.com | The presence of electron-donating and -withdrawing groups on the NHC scaffold can lead to large hyperpolarizability values. bohrium.com |
Energy Storage Applications:
The application of 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole and its corresponding NHC in energy storage is an emerging area of research. Imidazole-based compounds, in general, are being investigated for various energy storage applications. For instance, imidazolium-based ionic liquids have been studied as materials for hydrogen storage and as electrolytes in batteries. nih.govresearchgate.net
More specifically, NHCs have been employed to functionalize electrode surfaces, which can enhance the stability and performance of energy storage devices. frontiersin.org The strong covalent bond formed between an NHC and a metal surface, such as gold, provides a robust platform for further modification, for example, with bioreceptors for biosensing applications that rely on electrochemical transduction. frontiersin.orgnih.gov This stability is a key attribute for long-lasting energy storage and conversion systems.
While direct use of this compound in bulk energy storage materials has not been extensively reported, the ability of its derived NHC to form stable interfaces with electrode materials suggests a potential role in improving the longevity and efficiency of batteries and supercapacitors.
Future Directions and Emerging Research Avenues for 1,3 Di Tert Butyl 2,3 Dihydro 1h Imidazole
Exploration of Novel Synthetic Methodologies and Sustainable Production Routes
The development of efficient and environmentally benign synthetic protocols for NHCs and their precursors is a primary focus of ongoing research. While established methods exist, future efforts are directed at improving atom economy, reducing waste, and utilizing greener solvents and reagents.
Key Research Thrusts:
Catalyst-Free Synthesis: Exploration of metal-free synthetic routes is gaining traction. For instance, novel strategies for creating related heterocyclic structures, like 1,2,3-triazole-N-oxides, have been developed using reagents like tert-butyl nitrite in environmentally friendly solvents, avoiding the need for metal catalysts. nih.govresearchgate.net
Improved Precursor Synthesis: Research into more efficient preparations of the imidazolium (B1220033) salt precursors is critical. An improved synthesis for related bis(1,3-di-N-tert-butylimidazol-2-ylidene)palladium(0) highlights the continuous effort to refine precursor accessibility for catalytic applications. researchgate.net
Continuous Flow Synthesis: The shift from batch to continuous-flow processes represents a significant step towards sustainable production. thieme-connect.dechemistryviews.orgnih.gov Flow chemistry offers enhanced safety, better process control, and easier scalability for the synthesis of NHCs and their metal complexes. thieme-connect.dechemistryviews.orgnih.gov This approach can circumvent the need for inert atmosphere techniques like glove boxes, which are traditionally required for handling air- and moisture-sensitive NHCs. chemistryviews.org
Use of Weaker and Inexpensive Bases: The development of synthetic routes that employ weak and inexpensive bases, such as for the synthesis of Au(I)-NHC complexes, points towards more cost-effective and sustainable chemical manufacturing. nih.gov
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of NHC-catalyzed reactions. Density Functional Theory (DFT) and other modeling techniques provide deep mechanistic insights, enabling the rational design of catalysts and reaction conditions for desired outcomes.
Core Areas of Computational Focus:
Mechanistic Maps: Scientists have developed tools to assess and optimize the chemoselectivity of NHC-mediated reactions. chemistryworld.com General mechanistic maps can predict how NHC catalysts will interact with substrates like carbonyl compounds. rsc.org
Predicting Chemoselectivity: A key challenge in NHC catalysis is controlling chemoselectivity. Computational models can predict whether an NHC-carbonyl complex will form key intermediates such as enolates, Breslow intermediates, or acylazolium intermediates. rsc.org By calculating the activity and stability of these intermediates, researchers can forecast the most likely reaction pathway and final product. rsc.org
Rational Catalyst Design: Computational studies allow for the in silico design of new NHC ligands with tailored electronic and steric properties. By modeling how modifications to the NHC backbone or N-substituents affect catalyst performance, researchers can prioritize synthetic targets with the highest probability of success for specific applications. Integrating DFT and molecular docking can lead to the rational design of novel materials with tailored properties. researchgate.net
Table 1: Computational Approaches in NHC Reaction Design
| Computational Technique | Application in NHC Chemistry | Predicted Outcome | Reference |
| Density Functional Theory (DFT) | Calculation of intermediate stability and activity | Chemoselectivity of transformations | rsc.org |
| Mechanism Mapping | Analysis of competing reaction pathways | Dominant reaction mechanism and product | chemistryworld.com |
| Molecular Docking | Modeling ligand-metal interactions | Design of catalysts with tailored properties | researchgate.net |
Development of New Catalytic Transformations with Enhanced Selectivity and Efficiency
The unique reactivity of 1,3-Di-tert-butyl-2,3-dihydro-1H-imidazole and related NHCs continues to inspire the development of novel catalytic transformations. A major goal is to achieve higher levels of selectivity (chemo-, regio-, and enantioselectivity) and efficiency, allowing for the synthesis of complex molecules with greater precision.
Emerging Catalytic Frontiers:
C-H Activation: NHC-ligated metal complexes are being explored for the challenging task of direct C-H bond activation and functionalization. This allows for the conversion of simple, abundant hydrocarbons into more valuable products, bypassing the need for pre-functionalized starting materials. oup.com
Asymmetric Catalysis: The design of chiral NHCs is a vibrant area of research aimed at producing enantioenriched molecules, which are crucial in the pharmaceutical industry. Chiral NHC catalysts have been successfully employed in asymmetric benzoin reactions and other stereoselective transformations. beilstein-journals.org
Expanding Reaction Scope: Researchers are constantly discovering new reactions that can be catalyzed by NHCs. nih.gov This includes novel annulation strategies and the development of catalytic cycles that utilize the unique "umpolung" (reversed polarity) reactivity enabled by NHCs. nih.gov
Tandem and Cascade Reactions: NHC catalysts are well-suited for orchestrating complex cascade reactions, where multiple bond-forming events occur in a single operation. This approach significantly improves synthetic efficiency by reducing the number of purification steps required.
Integration into Advanced Functional Materials with Tunable Properties
Beyond their role in homogeneous catalysis, NHCs are being increasingly integrated into advanced functional materials. Their strong binding to metal surfaces and tunable electronic properties make them ideal for modifying and enhancing material characteristics.
Applications in Materials Science:
Surface Modification: NHCs form robust self-assembled monolayers on metal surfaces, particularly gold. bohrium.com This allows for precise control over surface properties like wettability, conductivity, and biocompatibility. The strong metal-ligand interaction makes these modified surfaces highly stable. researchgate.net
Nanoparticle Stabilization: As ligands, NHCs can stabilize metal nanoparticles, preventing their aggregation and controlling their catalytic activity and electronic properties. bohrium.comresearchgate.net This is critical for applications in heterogeneous catalysis and nanoelectronics.
Table 2: Influence of NHC Substituents on Iridium Complex Redox Potentials
| 4-R Substituent on Aryl Ring | Redox Potential (ΔE1/2 vs. Fc/Fc+) | Electronic Effect | Reference |
| NEt2 | +0.59 V | Strongly Electron-Donating | nih.gov |
| H | +0.81 V | Neutral | nih.gov |
| SO2Ar | +0.92 V | Strongly Electron-Withdrawing | nih.gov |
Interdisciplinary Research at the Interface of Organic Chemistry with Other Fields
The future development of NHC chemistry is inherently interdisciplinary, lying at the crossroads of organic synthesis, materials science, and engineering. The integration of technologies from other fields is set to revolutionize how NHC-mediated processes are performed.
Key Interdisciplinary Avenues:
Flow Chemistry: The combination of NHC catalysis with continuous-flow technology is a particularly promising "sweet spot". thieme-connect.deresearchgate.net Flow reactors offer superior control over reaction parameters like temperature and pressure, enabling the exploitation of NHC stability over a broader range of conditions than in traditional batch syntheses. thieme-connect.de This technology facilitates the safe, on-demand generation of unstable free carbenes and their immediate use in subsequent catalytic steps, such as transesterification and amidation reactions. chemistryviews.orgnih.gov
Electrochemistry: Electrochemical methods provide a powerful means to study and utilize the redox properties of NHCs and their precursors. mdpi.com Voltammetric analysis can be used to investigate the stability of NHCs, their acidity and nucleophilicity, and their reactivity with molecules like carbon dioxide. mdpi.com This deeper understanding can inform the design of electrochemically driven or initiated catalytic cycles, opening a new frontier in electrosynthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
